molecular formula C10H8N2O B1428797 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile CAS No. 1352394-88-7

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile

Cat. No. B1428797
M. Wt: 172.18 g/mol
InChI Key: XDOWUVZONFUECH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives often involves modifications on the tetrahydroisoquinoline ring . The 1-oxo-1,2,3,4-tetrahydroisoquinoline ring system has been identified as an optimum structure for both in vitro potency and in vivo efficacy . Furthermore, methoxy, ethoxy, and methoxycarbonyl groups were identified as preferable substituents on the terminal aromatic ring .

Scientific Research Applications

Anticancer Applications

THIQ derivatives have demonstrated remarkable anticancer properties, contributing significantly to anticancer drug discovery. Their role as anticancer antibiotics, with the FDA approval of trabectedin for soft tissue sarcomas, marks a significant milestone. These compounds have been synthesized for various therapeutic activities, showing considerable success, particularly in cancer and central nervous system (CNS) disorders (Singh & Shah, 2017). Additionally, their potential extends to infectious diseases like malaria, tuberculosis, and HIV, indicating their versatility as drug candidates.

Neuroprotective and Antidepressant Activities

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related compound, has shown neuroprotective, antiaddictive, and antidepressant-like activities in animal models. These findings suggest its potential for addressing neurodegenerative diseases and mood disorders. The compound's mechanisms include MAO inhibition and free radical scavenging properties, alongside antagonism to the glutamatergic system. The therapeutic effects of 1MeTIQ might be linked to the activation of monoaminergic systems in the brain, highlighting its considerable potential for treating CNS disorders (Antkiewicz‐Michaluk, Wąsik & Michaluk, 2018).

Antimicrobial and Antiviral Properties

THIQs and their derivatives have shown promising antimicrobial and antiviral properties, including activity against HSV. The exploration of 4-oxo-dihydroquinolines has revealed good oral bioavailability and plasma clearance, underscoring their potential as new anti-HSV drugs. These compounds inhibit both the DNA polymerase of HSV and virus replication in cells, offering a new approach to antiviral therapy (Zhang Yi-zh, 2006).

Future Directions

The future directions for research on “1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile” and similar compounds are likely to involve further exploration of their biological activities and potential applications in treating various diseases .

properties

IUPAC Name

1-oxo-3,4-dihydro-2H-isoquinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-6-7-1-2-8-3-4-12-10(13)9(8)5-7/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOWUVZONFUECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile

CAS RN

1352394-88-7
Record name 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Iodo-3,4-dihydro-2H-isoquinolin-1-one (I-32b: 200 mg, 0.7326 mmol) in DMA (1 mL) was added to a stirred solution of Pd(dba)3 (4.02 mg, 0.0043 mmol), Zn dust (1.9 mg, 0.0293 mmol), Dppf (7.77 mg, 0.0095 mmol) in DMA (1 mL) previously degassed with argon for 15 mins. The reaction mixture was stirred for 5 mins. This was followed by the addition of Zn(CN)2 (51.6 mg, 0.4395 mmol) and the resulting mixture was heated to 120° C. for 4 hrs. The reaction was monitored by TLC (80% ethylacetate). The reaction mixture was diluted with ethylacetate and washed with 2N NH4OH solution. The organic layer was dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (70% ethylacetate in hexane) afforded 80 mg of the product (63.48% yield).
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)3
Quantity
4.02 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.9 mg
Type
catalyst
Reaction Step One
Name
Quantity
7.77 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
51.6 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
63.48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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